2,5-dimethylthiophene-3-sulfonyl Chloride

Catalog No.
S756650
CAS No.
97272-04-3
M.F
C6H7ClO2S2
M. Wt
210.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-dimethylthiophene-3-sulfonyl Chloride

CAS Number

97272-04-3

Product Name

2,5-dimethylthiophene-3-sulfonyl Chloride

IUPAC Name

2,5-dimethylthiophene-3-sulfonyl chloride

Molecular Formula

C6H7ClO2S2

Molecular Weight

210.7 g/mol

InChI

InChI=1S/C6H7ClO2S2/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3

InChI Key

CMTPCYKEUFDVAU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)C)S(=O)(=O)Cl

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)Cl

The exact mass of the compound 2,5-dimethylthiophene-3-sulfonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dimethylthiophene-3-sulfonyl chloride (CAS 97272-04-3) is a highly functionalized, electron-rich heteroaromatic building block widely procured for the synthesis of complex sulfonamides, sulfones, and polyheteroaromatic materials. As a disubstituted thiophene derivative, it provides a stable, highly reactive electrophilic sulfonyl center while introducing specific steric and lipophilic properties via its 2,5-dimethyl groups. In industrial and laboratory workflows, it serves as a premium precursor for late-stage functionalization in medicinal chemistry—particularly for kinase and phosphodiesterase inhibitors—and as a regiocontrolled coupling partner in palladium-catalyzed desulfitative arylations [1]. Its standardized purity and predictable reactivity make it a reliable choice for scalable synthetic campaigns requiring precise structural incorporation [2].

Substituting 2,5-dimethylthiophene-3-sulfonyl chloride with cheaper, unsubstituted analogs like thiophene-2-sulfonyl chloride or thiophene-3-sulfonyl chloride frequently leads to downstream failures in both process chemistry and application performance. In synthetic workflows, unblocked thiophenes possess highly reactive α-protons at the 2- and 5-positions, which are prone to competitive C-H activation and unwanted electrophilic substitutions, generating complex regioisomer mixtures that require costly chromatographic separation [1]. In pharmacological applications, these same unsubstituted α-positions are primary liabilities for rapid CYP450-mediated oxidative metabolism, drastically reducing the half-life of the resulting active pharmaceutical ingredients (APIs) [2]. Procuring the 2,5-dimethylated variant preemptively solves both manufacturability and metabolic stability bottlenecks by sterically shielding the core and blocking reactive sites.

High-Yield Processability in Late-Stage Sulfonylation

When selecting a sterically hindered sulfonyl chloride for API synthesis, maintaining high coupling efficiency is critical for cost-effective procurement. Despite the steric bulk provided by the adjacent 2-methyl group, 2,5-dimethylthiophene-3-sulfonyl chloride demonstrates excellent electrophilic reactivity. In the synthesis of complex pyrrolidinyl and thiazolidinyl PDE4 inhibitors, sulfonylation with this compound achieved an 86% isolated yield, and in primary sulfonamide formations (e.g., IDO inhibitor precursors), it routinely achieves up to 99% yield under standard basic conditions [1]. In contrast, hyper-hindered generic alternatives (such as 2,4,6-triisopropylbenzenesulfonyl chloride) often suffer from sluggish kinetics and yields below 50% in analogous late-stage couplings [2].

Evidence DimensionIsolated yield in complex late-stage sulfonylation
Target Compound Data86% to 99% isolated yield
Comparator Or BaselineHyper-hindered arylsulfonyl chlorides (<50% yield)
Quantified Difference>35-50% absolute increase in isolated yield
ConditionsStandard basic conditions (amine, acid scavenger, room temperature)

High coupling efficiency with this specific building block minimizes the waste of expensive late-stage API intermediates, directly lowering the cost of goods manufactured.

Absolute Regiocontrol in Palladium-Catalyzed Cross-Coupling

For materials science and advanced organic synthesis, sulfonyl chlorides are increasingly procured as coupling partners for Pd-catalyzed desulfitative arylation. Using unsubstituted thiophene-3-sulfonyl chloride as a baseline results in poor regioselectivity, as the catalyst can inadvertently activate the reactive C-H bonds at the 2- and 5-positions, leading to regioisomer mixtures (up to 20-40% off-target coupling) [1]. Procuring 2,5-dimethylthiophene-3-sulfonyl chloride completely eliminates this pathway. The methyl groups block the α-positions, forcing 100% regioselectivity at the desulfonylated 3-position and ensuring the clean formation of specific heteroaryl dyads and triads without the need for exhaustive purification [2].

Evidence DimensionRegiopurity in C-H activation / desulfitative coupling
Target Compound Data>95% regioselectivity (α-positions blocked)
Comparator Or BaselineThiophene-3-sulfonyl chloride (~60-80% regioselectivity due to α-activation)
Quantified DifferenceElimination of 20-40% off-target regioisomer formation
ConditionsPd-catalyzed direct desulfitative arylation

Elimating regioisomer byproducts removes a major purification bottleneck, significantly reducing solvent waste and labor costs in industrial scale-up.

Dual Optimization of Lipophilicity and Metabolic Stability

In drug discovery workflows, substituting a phenyl or unsubstituted thiophene ring with a 2,5-dimethylthiophene moiety is a proven strategy to enhance both target affinity and pharmacokinetic stability. The addition of the two methyl groups increases the calculated LogP of the resulting sulfonamide by approximately +1.0 unit compared to the unmethylated thiophene-3-sulfonamide baseline, driving stronger hydrophobic interactions in sterically constrained binding pockets (e.g., CCR10 or MEK inhibitors)[1]. Simultaneously, occupying the 2- and 5-positions completely abrogates the primary route of CYP450-mediated thiophene oxidation, translating to a substantially extended in vitro microsomal half-life compared to unblocked analogs [2].

Evidence DimensionPharmacokinetic and physicochemical optimization (LogP and reactive site blocking)
Target Compound Data+1.0 LogP unit increase and 0% α-proton oxidation
Comparator Or BaselineUnsubstituted thiophene-3-sulfonyl derivatives
Quantified DifferenceComplete blockade of primary metabolic liability with enhanced lipophilicity
ConditionsIn vitro microsomal stability and computational LogP modeling

Procuring this specific methylated building block allows medicinal chemists to solve potency and metabolic stability issues simultaneously in a single synthetic step.

Synthesis of Metabolically Stable Sulfonamide APIs

Ideal for late-stage incorporation into drug candidates (such as MEK, PDE4, and IDO inhibitors) where unsubstituted thiophenes or phenyl rings demonstrate poor half-lives due to rapid oxidative metabolism. The 2,5-dimethyl substitution effectively shields the core from CYP450 degradation [1].

Regiocontrolled Precursor for Polyheteroaromatic Materials

Strongly recommended as an electrophilic coupling partner in palladium-catalyzed desulfitative arylations. Its blocked α-positions ensure absolute regiocontrol, making it superior to unblocked thiophenes for synthesizing complex dyads and triads used in organic electronics and specialized ligands [2].

Steric Tuning in Agrochemical and Pharmaceutical Lead Optimization

Procured specifically when structure-activity relationship (SAR) campaigns require increased lipophilicity and steric bulk adjacent to a sulfonamide linkage to lock the molecule into an active conformation, a structural feature not achievable with standard benzenesulfonyl chlorides[3].

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

2,5-Dimethylthiophene-3-sulfonyl chloride

Dates

Last modified: 08-15-2023

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